![molecular formula C8H5Cl2N3O B1309512 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 60160-13-6](/img/structure/B1309512.png)
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. These compounds are known for their diverse biological activities and have been studied extensively in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another method includes the reaction of a primary amine with chloroacetone, which is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of fully substituted 1,3,4-oxadiazole derivatives . Additionally, photochemical synthesis has been reported for the preparation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods, which often show good correlation with experimental data .
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo various chemical reactions. For instance, acylation of amino oxadiazoles with acid chlorides can yield acylated compounds, and reaction with isocyanates can afford urea derivatives . Additionally, cyclization reactions can lead to the formation of thiazolidinones, and coupling with mercapto derivatives can produce new oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives include their crystalline structure, as observed in some compounds crystallizing in the orthorhombic space group with specific unit cell parameters . The electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, can be determined using optimized structures from DFT calculations . These compounds may also exhibit significant hyperpolarizability, suggesting potential applications as nonlinear optical (NLO) materials .
Biological Activity
1,3,4-oxadiazole derivatives have shown moderate dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes targeted for the treatment of conditions like dementias and myasthenia gravis . Some derivatives have demonstrated more potent inhibition against AChE than established drugs, and molecular docking studies suggest that these compounds can non-covalently interact with the enzymes and block their active sites . Additionally, certain 1,3,4-oxadiazole derivatives have shown anticancer activity against various human tumor cell lines, indicating their potential as anticancer agents .
Scientific Research Applications
Chemical Synthesis
5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is utilized in various chemical synthesis processes. For instance, it is involved in ring-fission and C-C bond cleavage reactions, contributing to the formation of tertiary amines and guanidine derivatives, as explored by Jäger et al. (2002) in their study on N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine (Jäger et al., 2002).
Synthesis of Derivatives
This compound is also pivotal in synthesizing various derivatives, such as 1,3,4-thiadiazoles. Ling (2007) demonstrated the synthesis of these derivatives by reacting it with substituted salicylaldehyde, leading to the formation of Schiff bases (Ling, 2007). Additionally, Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using this compound (Ramazani & Rezaei, 2010).
Mechanism of Action
- HSP 90-alpha is involved in chaperoning client proteins, including those related to cell growth, survival, and signal transduction .
- Downstream Effects : This disruption affects various cellular pathways, including those related to cell cycle regulation, apoptosis, and angiogenesis .
- Angiogenesis : HSP 90-alpha inhibition affects angiogenic factors, impacting blood vessel formation .
- Cellular Effects : Altered cell signaling, growth, and survival due to impaired HSP 90-alpha function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
The future directions for research on “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine” could include further studies on its synthesis, properties, and potential applications. Given the biological activities exhibited by some oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAKQLAZXZWZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406487 | |
Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60160-13-6 | |
Record name | 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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